p-Butoxybenzylidene p-propylaniline

概要

説明

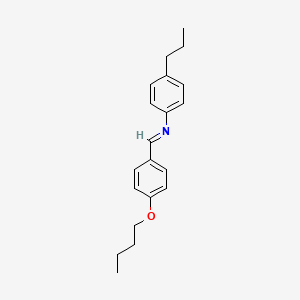

p-Butoxybenzylidene p-propylaniline is a chemical compound with the molecular formula C20H25NO and a molecular weight of 295.4186 . It is also known by other names such as N-(p-Butoxylbenzylidene)-p-propylaniline and Benzenamine, N-[(4-butoxyphenyl)methylene]-4-propyl . This compound belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.

準備方法

The synthesis of p-Butoxybenzylidene p-propylaniline typically involves the condensation reaction between p-butoxybenzaldehyde and p-propylaniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The reaction conditions may vary, but common methods include refluxing the reactants in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

p-Butoxybenzylidene p-propylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbon-nitrogen double bond to form secondary amines.

科学的研究の応用

Liquid Crystals

Overview:

p-Butoxybenzylidene p-propylaniline is primarily known for its role in liquid crystal technology. Its molecular structure allows it to exhibit liquid crystalline phases, which are essential for the development of display technologies.

Applications:

- Liquid Crystal Displays (LCDs): The compound is utilized in the formulation of liquid crystal mixtures that enhance the performance of LCDs by improving their response times and contrast ratios.

- Dielectric Properties: Research has shown that this compound exhibits distinct dielectric relaxation properties, making it suitable for applications in electronic devices where dielectric characteristics are crucial .

Organic Synthesis

Overview:

As a Schiff base, this compound serves as a versatile intermediate in organic synthesis.

Applications:

- Synthesis of Pharmaceuticals: It is employed in the synthesis of various pharmaceutical compounds, facilitating the creation of complex organic molecules.

- Agrochemicals: The compound also finds applications in the development of agrochemicals, contributing to the synthesis of effective agricultural products.

Catalysis

Overview:

The compound's unique chemical structure allows it to act as a ligand or catalyst in various chemical reactions.

Applications:

- Catalytic Reactions: this compound is utilized in catalytic processes that require specific interactions with substrates, enhancing reaction rates and selectivity.

Biomedical Applications

Overview:

Recent studies have explored the potential of this compound in biomedical engineering.

Applications:

- Drug Delivery Systems: The compound's phase change properties at physiological temperatures make it an excellent candidate for targeted drug delivery systems. Microcapsules containing this compound can release drugs at specific sites within the body, showing promise for cancer therapy.

- Thermal Responsive Materials: Its thermal properties are being researched for developing smart materials that respond to temperature changes, potentially useful in various biomedical applications.

Nanotechnology

Overview:

In nanotechnology, this compound is investigated for its ability to form nanostructures.

Applications:

- Nanofiber Synthesis: The compound acts as a precursor in the self-assembly of nanofibers, which exhibit unique electro-optical properties beneficial for nano-scale sensors and devices.

- Electro-optical Devices: Its electro-optical characteristics enable its use in light-modulating applications, enhancing the performance of devices that require precise control over light transmission.

Industrial Chemistry

Overview:

The thermal and optical properties of this compound are leveraged in various industrial applications.

Applications:

- Smart Coatings: The compound is integrated into polymers to create materials that exhibit changes in optical transparency and mechanical strength with temperature variations, which can be applied in smart window technologies.

- Thermally Responsive Materials: Its incorporation into industrial materials allows for the design of products that adapt their properties based on environmental conditions.

作用機序

The mechanism of action of p-Butoxybenzylidene p-propylaniline involves its interaction with molecular targets through its Schiff base functionality. The carbon-nitrogen double bond can participate in various chemical reactions, including coordination with metal ions and nucleophilic addition reactions. These interactions can lead to the formation of complexes or adducts that exhibit unique chemical and physical properties .

類似化合物との比較

p-Butoxybenzylidene p-propylaniline can be compared with other Schiff bases, such as:

p-Methoxybenzylidene p-propylaniline: Similar in structure but with a methoxy group instead of a butoxy group.

p-Ethoxybenzylidene p-propylaniline: Similar in structure but with an ethoxy group instead of a butoxy group.

p-Butoxybenzylidene p-ethylaniline: Similar in structure but with an ethyl group instead of a propyl group.

These compounds share similar chemical properties but differ in their specific substituents, which can influence their reactivity and applications.

生物活性

p-Butoxybenzylidene p-propylaniline, a Schiff base compound with the molecular formula CHNO, has garnered attention in various fields due to its unique properties and potential applications. This article provides an in-depth exploration of its biological activity, focusing on its mechanisms, applications in drug delivery, nanotechnology, and electro-optics, as well as relevant case studies and research findings.

Chemical Structure and Properties

The structure of this compound consists of a butoxy group attached to a benzylidene moiety and a propylaniline group. This configuration is crucial for its liquid crystalline properties, which are essential for its biological applications.

Mechanisms of Biological Activity

- Liquid Crystalline Behavior : The compound exhibits phase transitions at specific temperatures, which can be harnessed for targeted drug delivery systems. Research indicates that microcapsules containing this compound can release drugs at physiological temperatures (37°C), making it a candidate for cancer therapy applications.

- Electro-Optical Properties : The electro-optical characteristics of this compound allow it to modulate light transmission when subjected to an electric field. This property is beneficial for advanced display technologies, where fast response times and high contrast ratios are required.

- Nanomaterial Synthesis : The compound is utilized in the synthesis of nanofibers with liquid crystalline properties. These nanofibers exhibit unique electro-optical characteristics that are advantageous for developing nanoscale sensors.

Table 1: Summary of Research Findings

Case Study: Drug Delivery System

In a study focusing on drug delivery systems, researchers synthesized microcapsules containing this compound and a chemotherapeutic agent. The results showed that upon reaching body temperature, the microcapsules effectively released the drug at targeted sites, demonstrating significant potential for improving therapeutic outcomes in cancer treatment.

Case Study: Electro-Optical Applications

Another study explored the integration of this compound into light-modulating devices. The devices exhibited rapid response times and high contrast ratios, making them suitable for advanced display technologies such as liquid crystal displays (LCDs) and other optoelectronic devices.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| p-Methoxybenzylidene p-decylaniline | CHNO | Contains a methoxy group instead of butoxy |

| N-(4-butoxybenzylidene)-4-propylaniline | CHNO | Similar structure but different substituents |

| 4-(Butoxybenzylidene)-2-methylaniline | CHNO | Contains a methyl group instead of propyl |

These comparisons highlight how variations in substituents affect the physical properties and biological activities of these compounds.

特性

IUPAC Name |

1-(4-butoxyphenyl)-N-(4-propylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c1-3-5-15-22-20-13-9-18(10-14-20)16-21-19-11-7-17(6-4-2)8-12-19/h7-14,16H,3-6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVWLRKKOQRZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068040 | |

| Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37599-83-0 | |

| Record name | N-[(4-Butoxyphenyl)methylene]-4-propylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37599-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-((4-butoxyphenyl)methylene)-4-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037599830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the phase behavior of N-(p-butoxybenzylidene)-p-propylaniline?

A1: N-(p-butoxybenzylidene)-p-propylaniline (also known as 4O.3) exhibits a fascinating phenomenon called metastability in its solid phases. [] This means that depending on the cooling rate from the nematic phase (a liquid crystal phase), different solid forms can be obtained. Differential scanning calorimetry and positron annihilation techniques were employed to uncover these metastable phases, highlighting the complexity of this compound's solid-state behavior. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。